4-((2-cyclopropylacetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
The compound “4-((2-cyclopropylacetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and is a key structural component in many pharmaceuticals and natural products . The molecule also contains an acetamido group (NHCOCH3), a carboxamide group (CONH2), and a cyclopropyl group (a three-carbon ring), all of which can significantly influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of the piperidine and cyclopropyl rings. The electron-donating properties of the nitrogen atom in the piperidine ring and the electron-withdrawing properties of the carboxamide and acetamido groups would also influence the compound’s overall polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide and acetamido groups could enhance its solubility in polar solvents. The compound’s boiling and melting points would be influenced by factors such as its molecular weight and the types of intermolecular forces present .Scientific Research Applications
Synthesis and Structural Studies
Research on similar compounds often explores their synthesis and structural properties. For example, studies on the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines reveal insights into the chemical reactions and structural configurations of complex molecules (Albert & Trotter, 1979). These studies lay the groundwork for understanding the chemical behavior and potential applications of similar compounds.
Biological and Pharmacological Applications
Compounds with related structures have been investigated for their potential biological and pharmacological applications. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activity against various cancer cell lines, suggesting their potential as antitumor agents (Deady et al., 2003). Such findings highlight the relevance of chemical modifications in developing therapeutic agents.
Anticonvulsant Activity
The anticonvulsant activity of 4-aminophenylacetamides, which are structurally related to the requested compound, has been studied, revealing the relationship between chemical structure and anticonvulsant effects (Clark & Davenport, 1988). These studies are critical for designing new compounds with potential applications in treating neurological disorders.
Conformational and Synthetic Studies
Investigations into the synthesis and conformational preferences of cyclopiperidine compounds provide insight into the structural aspects that influence the biological activity of similar molecules (Vilsmaier et al., 1995). Understanding these factors is essential for the rational design of bioactive compounds.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[(2-cyclopropylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-16(2)14(19)17-7-5-12(6-8-17)10-15-13(18)9-11-3-4-11/h11-12H,3-10H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZRANFPNRYHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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